5-Amino-7-methylbenzofuran-6-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167029-03-0 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-amino-7-methyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,11H,10H2,1H3 |
InChI Key |
GLIGUTWSSCUGRM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1O)N)C=CO2 |
Canonical SMILES |
CC1=C2C(=CC(=C1O)N)C=CO2 |
Synonyms |
6-Benzofuranol, 5-amino-7-methyl- |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 7 Methylbenzofuran 6 Ol and Its Derivatives
Catalytic Approaches to Benzofuran (B130515) Annulation and Functionalization
Catalytic methods, particularly those employing transition metals, are central to the synthesis of complex benzofurans. These approaches facilitate the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds required for the assembly of the heterocyclic ring.
Palladium catalysis stands as a cornerstone in the synthesis of benzofuran derivatives due to its versatility and reliability in forging C-C and C-heteroatom bonds.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for benzofuran synthesis. Typically, the process involves an initial palladium/copper co-catalyzed coupling of a terminal alkyne with an ortho-halophenol. The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to furnish the benzofuran ring. nih.govacs.org
This strategy has been refined into efficient one-pot, three-component reactions. For instance, commercially available 2-iodophenols can react with terminal acetylenes and aryl iodides under Sonogashira conditions to yield 2,3-disubstituted benzo[b]furans in good to excellent yields. nih.gov The use of microwave irradiation can significantly shorten reaction times and minimize byproducts. nih.gov The direct Sonogashira reaction between a 2-iodophenol (B132878) and a terminal alkyne can sometimes be inefficient; however, methodologies have been developed to overcome this, for example, by using MeMgCl to temporarily mask the phenolic oxygen. nih.gov A visible light-induced, one-pot Sonogashira coupling followed by 5-endo-dig cyclization has also been developed, offering an environmentally friendly approach in water. lookchem.com
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling for Benzofuran Synthesis
| Starting Materials | Catalyst System | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Iodophenol, Phenylacetylene, Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 2,3-Diphenylbenzofuran | Good | nih.gov |
| o-Iodophenol, Phenylacetylene | PdCl₂ / PPh₃ | Et₃N / Water (Visible Light) | 2-Phenylbenzofuran | 63% | lookchem.com |
| 5-Bromo-2-iodophenol, 1-Heptyne | (PPh₃)PdCl₂ / CuI | Et₃N | 5-Bromo-2-pentylbenzofuran | - | nih.gov |
| 2-Iodophenol, Butyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 3-(1-Alkenyl)benzofuran | 56% | nih.gov |
Palladium-catalyzed C–H activation has emerged as a highly atom-economical and efficient strategy for synthesizing benzofurans, avoiding the need for pre-functionalized starting materials like organohalides. nih.govrsc.org One approach involves the reaction of 2-hydroxystyrenes with iodobenzenes. This method proceeds via a C–H activation/oxidation tandem reaction to construct the benzofuran skeleton. nih.govrsc.org This strategy has proven effective in the total synthesis of natural products like decursivine. nih.gov
Another powerful C–H activation approach is the direct arylation of the benzofuran core itself, typically at the C2 position. Various arylating agents, including aryl halides, arylboronic acids, and triarylantimony difluorides, have been successfully coupled with benzofuran using a palladium catalyst. nih.govdntb.gov.ua For example, the reaction of benzofurans with triarylantimony difluorides in the presence of Pd(OAc)₂ and CuCl₂ produces a range of 2-arylbenzofurans in moderate to high yields. dntb.gov.ua
Table 2: C–H Activation Strategies for Benzofuran Synthesis
| Substrates | Catalyst / Oxidant | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Hydroxystyrene, Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | C–H Activation/Oxidation | 2-Arylbenzofuran | nih.govrsc.org |
| Phenylacetic Acids | Pd(OAc)₂ | Enantioselective C–H Activation/C–O Cyclization | Chiral Benzofuranones | acs.org |
| Benzofuran, Triarylantimony Difluoride | Pd(OAc)₂ / CuCl₂ | C2–H Arylation | 2-Arylbenzofuran | dntb.gov.ua |
| Benzofuran, Aryl MIDA Boronates | Pd-alkoxy / Benzoquinone | C2–H Arylation | 2-Arylbenzofuran | nih.gov |
The intramolecular Heck reaction is a classic and robust method for the synthesis of five-membered heterocyclic rings, including benzofurans. researchgate.net This reaction typically involves the palladium-catalyzed cyclization of an aryl halide onto a tethered alkene, such as in o-allylphenols or their derivatives. nih.govcaltech.edu The process starts with the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular migratory insertion of the double bond, and finally, β-hydride elimination to regenerate the catalyst and yield the cyclized product. researchgate.net
This methodology has been applied to synthesize a variety of functionalized benzofurans. For example, a novel approach to 2-substituted-3-functionalized benzofurans was developed using an intramolecular Heck reaction, which was subsequently used in the enantioselective total synthesis of Daphnodorin B. researchgate.net The reaction can also be performed in environmentally benign solvents like ionic liquids, with the catalyst being recyclable. researchgate.net
Introducing fluorine atoms into organic molecules is of significant interest in medicinal chemistry. A novel palladium-catalyzed cascade reaction has been developed for the synthesis of difluoroalkylated benzofuran derivatives from 1,6-enynes. acs.orgacs.orgnih.gov This one-step process allows for the simultaneous formation of the benzofuran skeleton, a C(sp³)–CF₂ bond, and two C–C bonds. acs.org
The reaction involves the aryldifluoroalkylation of 1,6-enynes using reagents like ethyl difluoroiodoacetate and arylboronic acids. acs.orgnih.gov This protocol is characterized by its high efficiency, mild reaction conditions, broad substrate scope, and good functional group tolerance. The resulting products can be further converted into CF₂-containing benzofurans through an isomerization process catalyzed by iron(III) triflate. acs.orgacs.org
While palladium is a dominant metal in benzofuran synthesis, copper and other transition metals also serve as effective catalysts, often providing alternative or more cost-effective routes. nih.gov
Copper-catalyzed methods are particularly notable. One prominent example is the oxidative annulation of phenols and unactivated internal alkynes to afford benzofuran derivatives. rsc.org This reaction proceeds through a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.org Copper catalysts have also been employed for the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org Furthermore, copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives provide an efficient pathway to functionalized benzo[b]furans. beilstein-journals.org A variety of copper-catalyzed one-pot reactions involving precursors like salicylaldehydes, amines, and alkynes (sometimes generated in situ from calcium carbide) have been reported to produce amino-substituted benzofuran skeletons. nih.gov
Other transition metals, such as ruthenium, have also been utilized. For example, a ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes proceeds via C–H alkenylation followed by an oxygen-induced annulation to yield benzofuran derivatives. nih.gov Transition-metal-free methods, often using a base like cesium carbonate, have also been developed for the intramolecular cyclization of 2-ynylphenols under mild conditions. rsc.org
Table 3: Overview of Copper and Other Metal-Catalyzed Benzofuran Syntheses
| Catalyst System | Substrates | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / O₂ | Phenols, Internal Alkynes | Oxidative Annulation | Substituted Benzofurans | rsc.org |
| CuI / KOH | 2-Fluorophenylacetylene derivatives | Hydration / Annulation | Substituted Benzofurans | beilstein-journals.org |
| CuBr / Na₂CO₃ | Salicylaldehydes, Amines, Calcium Carbide | One-pot Annulation | Amino-substituted Benzofurans | nih.gov |
| Ru(II) / Mg(OAc)₂ | m-Hydroxybenzoic acids, Alkynes | C–H Alkenylation / Annulation | Substituted Benzofurans | nih.gov |
| Cs₂CO₃ (metal-free) | 2-Ynylphenols | Intramolecular Cyclization | 2-Substituted Benzofurans | rsc.org |
Metal-Free and Organocatalytic Approaches
The synthesis of benzofuran derivatives has increasingly moved towards transition-metal-free and organocatalytic methods to enhance sustainability and reduce costs. These approaches offer mild reaction conditions and alternative reactivity pathways.
Metal-Free Cyclizations: A significant metal-free strategy involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in acetonitrile (B52724) to achieve good yields. rsc.orgnih.gov Another catalyst-free approach involves the reaction between nitroepoxides and salicylaldehydes, where potassium carbonate in DMF at elevated temperatures is sufficient to drive the reaction. Furthermore, catalyst-free synthesis can be achieved by reacting hydroxyl-substituted aryl alkynes with sulfur ylides. acs.org Some protocols are designed as one-pot syntheses where O-arylated products, formed under metal-free conditions from ethyl acetohydroxamate and diaryliodonium salts, react in situ with ketones under acidic conditions to yield substituted benzo[b]furans. diva-portal.org
Organocatalysis: Organocatalysis provides a powerful tool for the enantioselective synthesis of complex benzofuran structures. An enantioselective strategy for constructing the cyclopenta[b]benzofuran scaffold combines a Brønsted base and an N-heterocyclic carbene (NHC) in a one-pot double cyclization. nih.gov This method relies on an intramolecular enantioselective Michael addition followed by a benzoin (B196080) condensation. nih.gov The choice of catalyst is critical; for instance, quinine's hydroxyl group is essential for catalytic activity, while modifications to its structure can influence enantioselectivity. nih.gov Brønsted acids have also been employed to promote the condensation reaction between phenols and nitrovinyl-substituted indoles, yielding benzofuran derivatives. nih.gov
Below is a table summarizing selected metal-free and organocatalytic approaches for benzofuran synthesis.
| Reaction Type | Catalysts/Reagents | Key Features |
| Oxidative Cyclization | (Diacetoxyiodo)benzene [PhI(OAc)₂] | Metal-free cyclization of ortho-hydroxystilbenes. rsc.orgnih.gov |
| Condensation | K₂CO₃ / DMF | Catalyst-free reaction of nitroepoxides and salicylaldehydes. |
| Annulation | Phosphine, Acyl Chloride, Base | Metal-free synthesis from o-hydroxy-substituted p-quinone methides. nih.gov |
| Double Cyclization | Brønsted Base (e.g., quinine) & NHC | Enantioselective synthesis of cyclopenta[b]benzofurans. nih.gov |
| Condensation | Brønsted Acid (e.g., MsOH) | Synthesis from phenols and nitrovinyl-substituted indoles. nih.gov |
Regioselective Functionalization and Derivatization of the Benzofuran Scaffold
Constructing the 5-Amino-7-methylbenzofuran-6-ol molecule requires precise control over the placement of three different substituents on the benzene (B151609) ring. This is typically achieved by building the benzofuran ring onto a pre-functionalized phenol rather than functionalizing the benzofuran core post-synthesis, due to challenges in controlling regioselectivity on the heterocyclic system.
Synthetic Routes to Introduce Amino Groups at C-5 Position
Direct amination of the benzofuran ring at the C-5 position is challenging. The most effective strategies involve introducing a nitrogen-containing functional group, such as a nitro or azo group, onto the phenolic starting material, which is then reduced to an amine in a later step.
A patented method for preparing 5-aminobenzofuran-2-carboxylate illustrates this principle. google.com The synthesis begins with the reaction of salicylaldehyde (B1680747) and an aniline (B41778) diazonium salt to introduce a nitrogen-based group. This intermediate undergoes subsequent etherification and cyclization, followed by a final reduction step (e.g., catalytic hydrogenation using palladium on carbon) to convert the precursor group into the C-5 amino group. google.comresearchgate.net This multi-step sequence ensures the amino group is positioned correctly. google.com The introduction of an amino group at the 5-position has been noted as being closely related to the antibacterial activity of some benzofuran compounds. rsc.org
Methodologies for Methyl Group Introduction at C-7 Position
Introducing a methyl group regioselectively at the C-7 position of a pre-formed benzofuran is difficult due to competing reactions at other positions. Therefore, the most common and direct approach is to start with a phenol that is already methylated at the desired position, such as 2-methylhydroquinone or a substituted cresol (B1669610) derivative.
For instance, the synthesis of 4,7-disubstituted benzofurans often begins with starting materials where the substituents are already in place. oregonstate.edu While direct methylation of the benzofuran ring via electrophilic substitution reactions like Friedel-Crafts alkylation is theoretically possible, controlling the reaction to selectively target the C-7 position over the more electronically activated C-2, C-3, or other aryl positions is a significant synthetic hurdle. Such reactions often lead to a mixture of isomers, complicating purification and reducing yields.
Strategies for Hydroxyl Group Installation and Derivatization at C-6 Position
The installation of a hydroxyl group at the C-6 position is almost exclusively accomplished by using a phenol derivative with a hydroxyl or a protected hydroxyl group at the corresponding position as the starting material. A common protecting group for this purpose is the methyl ether (methoxy group), which is stable under many ring-forming conditions and can be cleaved in a final step to reveal the free hydroxyl group.
For example, the synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran utilizes a starting material where two methoxy (B1213986) groups are already present on the benzene ring. nih.gov To synthesize the target molecule, this compound, a logical synthetic precursor would be a 3-methoxy-5-methylphenol (B15851) derivative. After the construction of the benzofuran ring, the methoxy group at C-6 can be deprotected via demethylation using reagents like boron tribromide (BBr₃) or strong acids to yield the final 6-hydroxy product.
One-Pot and Multicomponent Reaction Strategies for Substituted Benzofurans
One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like substituted benzofurans from simple precursors in a single operation. tandfonline.com These methods improve atom economy and reduce waste by avoiding the isolation of intermediates.
A variety of MCRs have been developed for benzofuran synthesis. One notable example is a one-pot, three-component synthesis that utilizes a Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a cyclization with an aryl iodide. nih.gov The use of microwave irradiation in this process can shorten reaction times and improve yields. nih.gov Another approach involves a five-component reaction of 2,4-dihydroxyacetophenone, isopropenylacetylene, trimethylsilyl (B98337) cyanide, primary amines, and isocyanides, promoted by a ZnO-NR catalyst, to produce aminonitrile benzofuran derivatives. iau.ir A separate one-pot, five-component reaction combines an Ugi-azide MCR with a Pd/Cu-catalyzed intramolecular cyclization to generate highly substituted tetrazole-benzofuran hybrids. rsc.org
The table below summarizes various multicomponent strategies for benzofuran synthesis.
| Number of Components | Key Reactants | Catalysts/Conditions | Product Type |
| Three | 2-Iodophenols, Terminal Alkynes, Aryl Iodides | Pd catalyst, Sonogashira conditions, Microwave | 2,3-Disubstituted Benzofurans nih.gov |
| Three | Chalcones, Thiosemicarbazide, 1-(Benzofuran-2-yl)-2-bromoethan-1-one | NaOH, Ethanol (B145695) | Benzofuran-Thiazole-Pyrazoline Hybrids tandfonline.com |
| Three | o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide, Deep Eutectic Solvent | Amino-substituted Benzofurans acs.orgnih.gov |
| Five | Salicylaldehydes, Amines, Calcium Carbide, etc. | Copper Bromide, Na₂CO₃, DMSO/H₂O | Amino-substituted Benzofurans acs.org |
| Five | 2,4-Dihydroxyacetophenone, Isopropenylacetylene, TMS-CN, Amines, Isocyanides | ZnO-NRs, Solvent-free | Aminonitrile Benzofurans iau.ir |
| Five | Various | Pd/Cu catalyst, Ugi-Azide Reaction | Tetrazole-Benzofuran Hybrids rsc.org |
Green Chemistry Principles and Sustainable Approaches in Benzofuran Synthesis
Adherence to green chemistry principles is crucial for the development of environmentally benign synthetic routes. In benzofuran synthesis, this includes the use of catalysis, renewable feedstocks, safer solvents, and energy-efficient methods. elsevier.es
Sustainable Solvents and Catalysts: The use of water as a solvent, sometimes in conjunction with organic cosolvents like 2-propanol or acetone, represents a significant green advancement. acs.orgelsevier.es Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have been used as eco-friendly media for copper-catalyzed one-pot syntheses. acs.orgnih.gov Similarly, ionic liquids can serve as recyclable media for reactions like the Pd-catalyzed intramolecular Heck reaction, increasing the rate and selectivity while simplifying product workup. rsc.org The development of reusable heterogeneous catalysts, such as copper-functionalized metal-organic frameworks (MIL-101(Cr)), allows for solvent-free reactions and easy catalyst recovery. nih.gov
Energy Efficiency and Catalyst-Free Reactions: To minimize energy input, reactions are being designed to proceed at room temperature. elsevier.es Alternative energy sources like microwave irradiation and ultrasound are also employed to reduce reaction times and improve efficiency. nih.govnih.gov A major goal in green synthesis is to eliminate the need for catalysts altogether. Catalyst-free protocols for synthesizing benzofurans have been developed, often driven by thermal conditions or the inherent reactivity of the chosen substrates, such as the reaction between salicylaldehydes and sulfoxonium ylides. nih.gov Electrocatalysis, which uses electricity to drive reactions, is another emerging green method for constructing benzofuran derivatives. nih.gov
Eco-Friendly Solvent Systems (e.g., Deep Eutectic Solvents)
The principles of green chemistry have spurred the adoption of non-traditional, environmentally benign solvent systems in organic synthesis. nih.gov Among these, Deep Eutectic Solvents (DESs) have emerged as promising alternatives to volatile and often toxic organic solvents. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.net Their advantages include low cost, low toxicity, biocompatibility, and often biodegradability. nih.gov
In the context of benzofuran synthesis, DESs can function as both the reaction medium and, in some cases, as a catalyst. A notable green approach involves the one-pot synthesis of amino-substituted benzofuran derivatives by reacting o-hydroxy aldehydes, amines, and terminal alkynes. nih.govacs.org One such system employs a deep eutectic solvent composed of choline chloride and ethylene (B1197577) glycol (ChCl-EG), with copper iodide as the catalyst. nih.govacs.org This method provides an environmentally friendly route to complex benzofurans.
Another innovative use of DESs involves their role as both a solvent and a precursor for creating carbon coatings on materials, highlighting their versatility. nih.gov Reactive Deep Eutectic Solvents (RDES) have also been developed, where the solvent itself participates in the reaction, for instance, in the synthesis of cellulose (B213188) carbamate (B1207046) from cellulose using a DES made of erbium trichloride (B1173362) and urea. mdpi.com This concept of a reactive medium holds potential for streamlining benzofuran synthesis by reducing the number of reagents.
The table below summarizes examples of DESs used in sustainable chemical synthesis.
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application |
| Choline Chloride | Ethylene Glycol | 1:2 | One-pot synthesis of benzofuran derivatives nih.govacs.org |
| Choline Chloride | Citric Acid, Water | 3:1:3 | Topochemical synthesis of nanomaterials nih.gov |
| Erbium Trichloride | Urea | Various | Synthesis of cellulose carbamate mdpi.com |
Catalyst Design for Enhanced Sustainability
Catalyst design is pivotal in developing sustainable synthetic routes to benzofurans, aiming for high efficiency, selectivity, and the use of non-toxic, earth-abundant metals. researchgate.net Transition-metal catalysis, particularly with copper and palladium, has been extensively used for constructing the benzofuran nucleus. acs.org
Copper-based catalysts are attractive due to copper's low cost and toxicity compared to other transition metals. Copper iodide (CuI), for example, has been effectively used as a catalyst in the one-pot synthesis of amino-substituted benzofurans in a deep eutectic solvent. nih.govacs.org Another strategy involves the copper-catalyzed reaction between salicylaldehyde-derived Schiff bases and alkenes to yield trifluoroethyl-substituted benzofuran derivatives. acs.org
Palladium-based catalysts, while more expensive, are highly efficient for various C-C and C-O bond-forming reactions crucial for benzofuran synthesis. nih.gov For instance, palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofurans. nih.gov Tandem reactions, such as a palladium-catalyzed Heck reaction followed by an oxidative cyclization, offer an efficient route to complex benzofurans from simple precursors like 2-hydroxystyrenes and iodobenzenes. mdpi.com
The ultimate goal in sustainable catalysis is to eliminate the need for a metal catalyst altogether. Catalyst-free methods are being developed, such as the reaction between nitroepoxides and salicylaldehydes using potassium carbonate in DMF to synthesize benzofuran derivatives. acs.org Electrochemical synthesis represents another catalyst-free, green alternative, where the electro-oxidation of specific precursors in a phosphate (B84403) buffer and ethanol mixture can lead to new benzofuran derivatives through a Michael-type addition. archivepp.com
The following table details various catalytic systems employed in benzofuran synthesis.
| Catalyst System | Reactants | Solvent | Key Features |
| Copper Iodide (CuI) | o-hydroxy aldehydes, amines, alkynes | Choline Chloride/Ethylene Glycol (DES) | Green, one-pot synthesis of amino-benzofurans nih.govacs.org |
| Palladium Acetate [Pd(OAc)₂] | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Toluene | Synthesis of benzoyl-substituted benzofurans nih.gov |
| None (K₂CO₃ base) | Nitroepoxides, Salicylaldehydes | DMF | Catalyst-free cascade reaction acs.org |
| None (Electrochemical) | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Ethanol/Phosphate Buffer | Catalyst-free, safe waste electrochemical method archivepp.com |
Challenges in the Convergent Synthesis of Highly Substituted Benzofurans
The synthesis of highly substituted benzofurans like this compound presents significant challenges. The difficulty increases with the number and complexity of substituents on the bicyclic ring system. Key challenges include achieving regioselectivity, managing chemical stability, and purifying the final products. researchgate.net
The synthesis of multiaryl-substituted and fully substituted benzofurans often requires unconventional methods. For instance, a novel approach involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration to construct the benzofuran core from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org Another innovative strategy for creating hydroxylated benzofurans involves a deconstructive reorganization of kojic acid-derived alkynes, where both the benzene and furan (B31954) rings are formed simultaneously. researchgate.net These advanced methods are necessary to overcome the limitations of classical condensation and cyclization reactions that may fail for sterically hindered or electronically demanding substrates.
Furthermore, the synthesis of specific enantiomers of chiral benzofurans remains a difficult task, often requiring either chiral starting materials, chiral catalysts, or challenging resolution steps. nih.govresearchgate.net The development of efficient, stereoselective methods is crucial for accessing biologically active, enantiomerically pure benzofuran derivatives.
Chemical Reactivity and Transformation Pathways of 5 Amino 7 Methylbenzofuran 6 Ol
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
The benzene (B151609) ring of 5-Amino-7-methylbenzofuran-6-ol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. Both are powerful ortho-, para-directing groups. The methyl group (-CH₃) at position 7 and the furan (B31954) ring's oxygen also contribute to activating the system.
The directing effects of these substituents converge to influence the position of substitution. The only unsubstituted position on the benzene moiety is C4. This position is ortho to the powerful activating amino group and meta to the hydroxyl group. Consequently, electrophilic attack is strongly directed to the C4 position. Due to the high activation of the ring, reactions often proceed under mild conditions.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product | General Conditions |
| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 4-Bromo-5-amino-7-methylbenzofuran-6-ol | Room temperature, no Lewis acid required |
| Nitration | Dilute HNO₃ | 4-Nitro-5-amino-7-methylbenzofuran-6-ol | Low temperature to prevent oxidation and over-reaction |
| Sulfonation | Fuming H₂SO₄ | 5-Amino-6-hydroxy-7-methylbenzofuran-4-sulfonic acid | Moderate temperature |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (or other Lewis acid) | 4-Acyl-5-amino-7-methylbenzofuran-6-ol | Protection of the amino and hydroxyl groups is typically required to prevent side reactions. |
Reactions Involving the Aromatic Amino Group
The primary aromatic amine at C5 is a key site for a variety of functionalization reactions. Its nucleophilicity allows for reactions at the nitrogen atom, and it can be transformed into a versatile diazonium salt.
The nucleophilic nitrogen of the amino group readily reacts with various electrophiles.
Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amide. This reaction is often used to protect the amino group during other transformations.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for N-alkylation. libretexts.org
Sulfonation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields a sulfonamide. This transformation is also a common protection strategy for amines.
Table 2: Representative Amine Functionalization Reactions
| Reaction Type | Reagents | General Product Structure |
| Acylation | Acetic anhydride, Pyridine | N-(6-Hydroxy-7-methylbenzofuran-5-yl)acetamide |
| Alkylation (Reductive) | Benzaldehyde, then NaBH₄ | 5-(Benzylamino)-7-methylbenzofuran-6-ol |
| Sulfonation | p-Toluenesulfonyl chloride, Base | N-(6-Hydroxy-7-methylbenzofuran-5-yl)-4-methylbenzenesulfonamide |
The primary aromatic amino group can be converted into a diazonium salt, which is a valuable intermediate for introducing a wide range of functional groups. organic-chemistry.orgtestbook.com
Diazotization: The reaction is carried out by treating an acidic solution of this compound with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). testbook.comlibretexts.org This generates a diazonium salt, 6-hydroxy-7-methylbenzofuran-5-diazonium chloride. These salts are typically unstable and are used immediately in subsequent reactions. researchgate.net
Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, often using copper(I) salts as catalysts. For example, treatment with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano groups, respectively.
Schiemann Reaction: The diazonium salt can be converted to a fluoro derivative by reaction with fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆).
Hydrolysis: Gently warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group, although this is less relevant for the target molecule which already possesses one.
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) in azo coupling reactions to form highly colored azo compounds.
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group at C6 is acidic and can be deprotonated to form a nucleophilic phenoxide. It is also susceptible to oxidation.
O-Alkylation: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govumich.edunih.gov Given the presence of the acidic phenol (B47542) and the basic amine, careful choice of base is necessary to achieve selective O-alkylation.
O-Acylation: The phenol can be esterified by reaction with acyl chlorides or acid anhydrides. This reaction is typically catalyzed by a base. In a molecule with both an amino and a hydroxyl group, competitive acylation can occur. Selective O-acylation often requires the prior protection of the more nucleophilic amino group.
Table 3: Transformations of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | General Product Structure |
| O-Alkylation | 1. K₂CO₃2. CH₃I | 5-Amino-6-methoxy-7-methylbenzofuran |
| O-Acylation (with protected amine) | 1. Protect -NH₂2. Acetyl chloride, Pyridine3. Deprotect | (5-Amino-7-methylbenzofuran-6-yl) acetate (B1210297) |
The aminophenol substructure within this compound makes it particularly susceptible to oxidation.
Oxidation: Phenols, especially those bearing electron-donating groups like an amino group, are easily oxidized. britannica.com Mild oxidizing agents can convert the molecule into a quinone-imine or related structures. The oxidation potential is significantly lower than that of phenol itself. This reactivity means that care must be taken to exclude air and other oxidants during other reactions if the aminophenol structure is to be preserved.
Oxidative and Reductive Transformations of the Benzofuran Core
The benzofuran core of this compound is susceptible to both oxidative and reductive transformations, which can selectively target either the furan or the benzene portion of the bicyclic system. The presence of the electron-donating amino and hydroxyl groups on the benzene ring significantly influences the reactivity of the entire molecule.
Oxidative Transformations:
Oxidation of the benzofuran system can lead to a variety of products, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the furan ring. For instance, ozonolysis of benzofuran itself results in the formation of salicylaldehyde (B1680747) and salicylic (B10762653) acid. youtube.com In the case of this compound, such a reaction would be expected to yield a substituted salicylic acid derivative.
The furan ring can also undergo oxidative cleavage under milder conditions. For example, treatment of 2-benzylfurans with specific reagents can lead to selective oxidative cleavage. organic-chemistry.org Furthermore, the C-3 position of some benzofuran-2(3H)-ones can be hydroxylated using a catalytic amount of an oxidant like pyridinium (B92312) chlorochromate (PCC) in combination with a co-oxidant. acs.org
Reductive Transformations:
The reduction of the benzofuran core typically targets the C2-C3 double bond of the furan ring, leading to the corresponding 2,3-dihydrobenzofuran. Catalytic hydrogenation is a common method to achieve this transformation. The choice of catalyst is crucial for selectivity. For instance, Raney nickel is a highly active catalyst for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. nih.gov With platinum oxide, hydrogenation of the benzene ring can occur, but at a much slower rate than the reduction of the furan ring's double bond. nih.gov Palladium on carbon (Pd/C) is also used for the selective reduction of the furan ring's double bond, although in some cases, partial reduction of the benzene ring has been observed as a side reaction. nih.gov
The general scheme for the catalytic hydrogenation of a substituted benzofuran is presented below:
| Reactant | Catalyst | Product |
| Substituted Benzofuran | Raney Ni or Pd/C or PtO₂ | Substituted 2,3-Dihydrobenzofuran |
This table illustrates the common catalysts used for the reduction of the furan ring in benzofuran derivatives.
Given the structure of this compound, catalytic hydrogenation would be expected to selectively reduce the furan ring to yield 5-Amino-7-methyl-2,3-dihydrobenzofuran-6-ol. The electron-donating groups on the benzene ring would likely favor this selective reduction over the hydrogenation of the aromatic ring.
Rearrangement Reactions and Pericyclic Processes Involving the Benzofuran System
The benzofuran scaffold can participate in several rearrangement reactions, often acid-catalyzed or involving transition metal catalysts. These reactions can lead to the formation of new heterocyclic systems or rearranged benzofuran structures.
One notable rearrangement is the nih.govnih.gov-sigmatropic rearrangement. For example, a charge-accelerated nih.govnih.gov-sigmatropic rearrangement of aryloxysulfonium intermediates, generated from phenols and alkynyl sulfoxides, has been used to synthesize highly substituted benzofurans. rsc.org In some cases, this rearrangement is followed by substituent migration. rsc.org While a direct application to this compound is not documented, the presence of the phenolic hydroxyl group suggests a potential for similar reactivity with appropriate reagents.
Rearrangements of other heterocyclic systems can also lead to the formation of benzofurans. For instance, an unusual rearrangement of a benzopyran to a benzofuran has been observed under moderate conditions, providing a facile route to biologically active benzofuran derivatives. mdpi.com
The following table summarizes some rearrangement reactions involving benzofuran systems:
| Reaction Type | Description | Reference |
| nih.govnih.gov-Sigmatropic Rearrangement | Charge-accelerated rearrangement of aryloxysulfonium intermediates to form highly substituted benzofurans. | rsc.org |
| Benzopyran to Benzofuran Rearrangement | An unusual rearrangement offering a novel synthesis pathway to benzofuran derivatives. | mdpi.com |
This table provides examples of rearrangement reactions that either form or involve the benzofuran ring system.
Side Chain Modification and Extension Strategies
The methyl group at the 7-position of this compound represents a key site for side-chain modification and extension. This benzylic position is activated by the adjacent aromatic ring, making it susceptible to a variety of transformations.
Oxidation of the Methyl Side Chain:
A common reaction of alkyl groups attached to an aromatic ring is side-chain oxidation. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic methyl group to a carboxylic acid. libretexts.orglibretexts.orgchemguide.co.uk For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.orglibretexts.org In the case of this compound, the methyl group could be oxidized to a carboxylic acid group, yielding 5-Amino-6-hydroxybenzofuran-7-carboxylic acid.
| Oxidizing Agent | Conditions | Product |
| KMnO₄ | Alkaline, heat | Carboxylic Acid |
| H₂CrO₄ (Jones Reagent) | Acetone | Carboxylic Acid |
This table outlines typical conditions for the oxidation of a benzylic methyl group to a carboxylic acid.
Halogenation of the Methyl Side Chain:
The benzylic position of the methyl group can also be halogenated, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This benzylic bromination would convert the methyl group into a bromomethyl group, which is a versatile intermediate for further functionalization. The resulting bromomethyl derivative can undergo nucleophilic substitution reactions to introduce a variety of functional groups or elimination reactions to form an exocyclic double bond.
Other Side-Chain Reactions:
Further derivatization of the side chain is possible. For example, a formyl group can be introduced through various methods, and this aldehyde can then undergo further reactions such as aldol (B89426) condensations or reductive aminations to extend the side chain. The functionalization of a methyl group on a benzofuran has been demonstrated through benzylic bromination followed by treatment with potassium acetate and subsequent hydrolysis to generate the corresponding alcohol. nih.gov
Theoretical and Computational Chemistry of 5 Amino 7 Methylbenzofuran 6 Ol
Electronic Structure Analysis and Bonding Characteristics
A comprehensive analysis of the electronic structure of 5-Amino-7-methylbenzofuran-6-ol would typically involve a combination of theoretical models to elucidate its bonding, reactivity, and ground-state properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, specific values for HOMO and LUMO energies are not available in the reviewed literature. A computational study would be required to calculate these values and the corresponding energy gap, which would provide insights into its kinetic stability and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and ground-state properties of molecules. DFT calculations could provide optimized geometry, bond lengths, bond angles, and other structural parameters for this compound. These calculations are foundational for understanding the molecule's stability and conformational preferences. While DFT has been applied to many benzofuran (B130515) derivatives, specific results for this compound are not published.
From the energies of the frontier molecular orbitals, various quantum chemical descriptors and reactivity indices can be calculated. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).
Without the HOMO and LUMO energy values for this compound, a data table for these reactivity indices cannot be generated.
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.
A MEPS map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors represent varying potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group to be regions of high electron density (red), making them likely sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would likely be regions of positive potential (blue). However, a specific MEPS map for this compound is not available.
The MEPS analysis can be instrumental in predicting reaction selectivity. For instance, in a deprotonation reaction, the most acidic proton is typically located in a region of high positive electrostatic potential. By examining the MEPS of this compound, one could predict the most probable site of deprotonation. It is plausible that the hydroxyl proton would be more acidic than the amino protons due to the higher electronegativity of oxygen compared to nitrogen, which would be visualized as a more intense blue region on the MEPS map around the hydroxyl hydrogen. However, without a calculated MEPS, this remains a qualitative prediction.
Conformational Analysis and Energetics of Molecular Rotations
The conformational flexibility of this compound is primarily dictated by the rotation of its substituent groups: the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups attached to the benzofuran core. Computational methods provide a powerful tool to explore the molecule's potential energy surface and identify its most stable conformations.
The spatial arrangement of the amino and hydroxyl groups is of particular interest due to the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atom of the hydroxyl group, or vice versa. These interactions can significantly stabilize certain conformations.
Computational analysis, typically employing density functional theory (DFT) methods, can identify various rotamers arising from the rotation around the C-N and C-O bonds. The relative energies of these rotamers determine their population distribution at a given temperature. The planarity of the benzofuran ring is generally maintained, while the substituents can adopt different orientations.
Table 1: Calculated Relative Energies of this compound Rotamers
| Rotamer | Dihedral Angle (H-N-C5-C6) (°) | Dihedral Angle (H-O-C6-C5) (°) | Relative Energy (kcal/mol) |
| 1 | 0 | 0 | 0.00 |
| 2 | 180 | 0 | 1.25 |
| 3 | 0 | 180 | 2.50 |
| 4 | 180 | 180 | 3.75 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.
Steric and torsional strains are key factors governing the conformational preferences of this compound.
Steric Strain: This arises from the repulsive interactions when non-bonded atoms are forced into close proximity. In this molecule, significant steric hindrance can occur between the methyl group at position 7 and the amino group at position 5, as well as between the amino and hydroxyl groups. The van der Waals radii of the atoms involved dictate the extent of this strain.
Torsional Strain: This is the resistance to bond twisting. Rotation around the C5-N and C6-O single bonds leads to changes in the electronic interactions between adjacent bonds. The molecule will tend to adopt conformations that minimize these eclipsing interactions.
Computational methods can partition the total energy of a conformation into these components, providing a detailed understanding of the forces at play.
To map the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically changing specific dihedral angles (for instance, the H-N-C5-C4 and C5-C6-O-H angles) and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy valleys corresponding to stable conformers and the energy barriers separating them.
A two-dimensional PES scan, simultaneously varying the dihedral angles of the amino and hydroxyl groups, would provide a comprehensive view of the conformational space, highlighting the interplay between these two functional groups.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in investigating the reactivity of this compound and elucidating the mechanisms of its potential reactions, such as oxidation or electrophilic substitution.
For a proposed reaction pathway, the transition state (TS) represents the highest energy point. Locating the TS structure is a critical step in understanding the reaction mechanism. Computational algorithms can search for these first-order saddle points on the potential energy surface.
Once a TS is located, frequency calculations are performed to confirm its nature; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to connect the TS to the reactant and product minima, confirming that the located TS indeed connects the desired species.
By calculating the energies of the reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined.
Thermodynamics: The difference in the Gibbs free energy (ΔG) between products and reactants determines the spontaneity of a reaction. A negative ΔG indicates a thermodynamically favorable process.
Kinetics: The activation energy (Ea), which is the energy difference between the transition state and the reactants, governs the reaction rate. A lower activation energy implies a faster reaction.
These calculations allow for the comparison of different proposed reaction pathways, identifying the most kinetically and thermodynamically favorable routes.
Table 2: Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |
| Pathway A | 25.3 | -15.8 | -12.5 |
| Pathway B | 35.1 | -10.2 | -8.1 |
Note: The data in this table is hypothetical and for illustrative purposes to compare two potential reaction pathways. Actual values would be obtained from quantum chemical calculations for a specific reaction.
Advanced Spectroscopic and Structural Elucidation of 5 Amino 7 Methylbenzofuran 6 Ol and Its Derivatives
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Structural Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of organic compounds, offering precise mass measurements that are critical for determining elemental composition. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by providing detailed information about the fragmentation of a molecule.
Elucidation of Fragmentation Pathways and Mechanisms
The fragmentation of benzofuran (B130515) derivatives under mass spectrometric conditions is highly dependent on the nature and position of their substituents. nih.govresearchgate.net For 5-Amino-7-methylbenzofuran-6-ol, the fragmentation pathways would be influenced by the amino, hydroxyl, and methyl groups attached to the benzofuran core.
Under electron ionization (EI), the initial fragmentation would likely involve the loss of a methyl radical (CH₃•) from the molecular ion, a common fragmentation for methylated aromatic compounds. Another probable fragmentation pathway for this compound would be the loss of carbon monoxide (CO) from the furan (B31954) ring, a characteristic fragmentation of benzofurans. The presence of the amino and hydroxyl groups introduces further complexity. For instance, the loss of water (H₂O) or ammonia (B1221849) (NH₃) could occur, although these are generally less favorable in the initial fragmentation steps compared to the loss of a methyl radical or CO.
In tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would be selected and subjected to fragmentation. The fragmentation of protonated benzofuran neolignans, for example, often involves the loss of small neutral molecules like methanol. cuestionesdefisioterapia.com For this compound, characteristic losses would be expected. The fragmentation of aminopropyl)benzofuran isomers has shown that alpha cleavage is a predominant pathway. chemicalbook.com
Predicted Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Mechanism |
| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical | Cleavage of the methyl group from the aromatic ring. |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon monoxide | Ring cleavage of the furan moiety. |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia | Loss of the amino group. |
| [M+H - CO]⁺ | [M+H - CO - CH₃]⁺ | Methyl radical | Subsequent fragmentation after initial CO loss. |
This table represents predicted fragmentation pathways based on the general behavior of substituted benzofurans and related aromatic compounds.
The study of isomeric differentiation of substituted benzofurans using tandem mass spectrometry reveals that the position of substituents significantly affects the fragmentation pattern, allowing for their unequivocal identification. nih.gov Therefore, a detailed analysis of the MS/MS spectrum of this compound would provide a unique fingerprint for its specific substitution pattern.
Accurate Mass Measurement and Elemental Composition Determination
High-resolution mass spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.
For this compound, with a chemical formula of C₉H₉NO₂, the theoretical exact mass of the neutral molecule is 163.0633 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ with a theoretical m/z of 164.0706. The high mass accuracy of the measurement, often within a few parts per million (ppm), would confirm this elemental composition and rule out other possibilities with the same nominal mass. For instance, a compound with the formula C₁₀H₁₃O₂ has a nominal mass of 165 but an exact mass of 165.0916 for the [M+H]⁺ ion, which is clearly distinguishable.
Theoretical High-Resolution Mass Data for this compound:
| Ion | Chemical Formula | Theoretical m/z |
| [M]⁺˙ | C₉H₉NO₂ | 163.0633 |
| [M+H]⁺ | C₉H₁₀NO₂⁺ | 164.0706 |
| [M+Na]⁺ | C₉H₉NNaO₂⁺ | 186.0525 |
This table presents the theoretical exact masses for different ions of this compound, which can be verified by HRMS.
The accurate mass measurements of fragment ions observed in the MS/MS spectrum further aid in confirming their elemental compositions, thus providing strong evidence for the proposed fragmentation pathways.
Gas-Phase Ion Chemistry and Computational Prediction of Fragments
The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity and stability of ions, free from solvent effects. mdpi.com For this compound, understanding its gas-phase ion chemistry would involve investigating the protonation site, the relative stabilities of different isomeric ions, and the energy barriers for various fragmentation reactions. The amino and hydroxyl groups, as well as the furan oxygen, are all potential sites of protonation, and their relative proton affinities will influence the subsequent fragmentation pathways.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in predicting and rationalizing mass spectrometric fragmentation. nih.gov By calculating the thermochemical properties of the precursor ion and its various possible fragment ions and transition states, it is possible to predict the most likely fragmentation pathways. For instance, the calculated energies can help determine whether the loss of a methyl radical is energetically more favorable than the loss of carbon monoxide.
These computational approaches can generate predicted mass spectra that can be compared with experimental data, aiding in the structural confirmation of the compound. This synergy between experimental mass spectrometry and computational chemistry provides a robust framework for the detailed structural analysis of complex molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for the complete assignment of the structure of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic protons on the benzene (B151609) ring would appear as a complex splitting pattern due to their coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents. youtube.comyoutube.com The methyl group would likely appear as a singlet in the upfield region. The NH₂ and OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the carbon types: aromatic, furan, methyl, and carbons attached to the amino and hydroxyl groups.
2D NMR: Advanced 2D NMR techniques are crucial for establishing the connectivity between atoms. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in identifying the coupling network between the aromatic protons, helping to determine their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signal for each protonated carbon. For example, the singlet from the methyl protons in the ¹H NMR spectrum would correlate to the methyl carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to the adjacent aromatic carbons would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. NOESY is useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show correlations between the methyl protons and a nearby aromatic proton, further confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| 2 | ~7.5 | ~145 | H-2 to C-3, C-3a, C-7a |
| 3 | ~6.8 | ~105 | H-3 to C-2, C-3a |
| 4 | ~6.9 | ~110 | H-4 to C-5, C-6, C-7a |
| 5 | - | ~140 | - |
| 6 | - | ~148 | - |
| 7 | - | ~115 | - |
| 7-CH₃ | ~2.2 | ~15 | H-CH₃ to C-6, C-7, C-7a |
| 3a | - | ~120 | - |
| 7a | - | ~150 | - |
| 5-NH₂ | broad | - | - |
| 6-OH | broad | - | - |
This table presents predicted chemical shifts and correlations based on known data for substituted benzofurans. Actual values would need to be determined experimentally.
Solid-State NMR for Understanding Molecular Packing and Dynamics
While solution-state NMR provides information about the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. This is particularly valuable for understanding polymorphism, intermolecular interactions, and the packing of molecules in a crystal lattice.
For this compound, ssNMR could be used to study how the molecules arrange themselves in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. By analyzing the chemical shifts and line widths in the ssNMR spectra, information about the local environment of each atom can be obtained. Furthermore, ssNMR can be used to probe intermolecular hydrogen bonding involving the amino and hydroxyl groups, which would play a significant role in the crystal packing. Studies on other benzofuran derivatives have demonstrated the utility of ssNMR in understanding solid-state emission enhancement, which is linked to the suppression of molecular motion through intermolecular contacts. nih.gov
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. ox.ac.uknih.gov This method is particularly valuable for analyzing reaction mixtures, identifying components without prior separation, and studying intermolecular interactions. nih.govrsc.org
In the context of the synthesis or derivatization of this compound, DOSY can be employed to assess the purity of the sample. For instance, a 2D DOSY spectrum would display the 1H NMR spectrum along one axis and the diffusion coefficient (D) along the other. researchgate.net All proton signals belonging to a single molecular entity will share the same diffusion coefficient and thus align horizontally.
Table 1: Hypothetical Diffusion Coefficients for a Mixture Containing this compound
| Compound | Molecular Weight ( g/mol ) | Expected Diffusion Coefficient (D) at 298 K in DMSO-d6 (m²/s) |
| This compound | 177.19 | ~ 7.0 x 10⁻¹⁰ |
| A Hypothetical Dimer | 354.38 | ~ 4.5 x 10⁻¹⁰ |
| Residual Solvent (e.g., Acetone) | 58.08 | ~ 4.0 x 10⁻⁹ |
Note: The diffusion coefficients are estimated and would need to be determined experimentally.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov These methods are instrumental in identifying the functional groups present in a compound.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the O-H, N-H, C-H, C-O, and C-N bonds, as well as the vibrations of the benzofuran ring system. The analysis of related benzofuran and aminobenzoic acid derivatives allows for a reliable prediction of the expected vibrational frequencies. udayton.eduresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, likely showing hydrogen bonding. The N-H stretching vibrations of the primary amine would appear in a similar region, typically as two sharp bands for the symmetric and asymmetric stretches.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, would provide complementary information. nih.gov The aromatic C=C stretching vibrations of the benzofuran ring would be prominent in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Phenolic) | Stretching | 3500-3200 (broad) | Weak |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3500-3300 (two bands) | 3500-3300 |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2960-2850 | 2960-2850 |
| C=C (Aromatic) | Stretching | 1620-1450 | 1620-1450 (strong) |
| N-H | Scissoring | 1650-1580 | Weak |
| C-O (Phenolic) | Stretching | 1260-1180 | Moderate |
| C-O-C (Furan) | Asymmetric Stretching | 1250-1200 | Weak |
| C-N | Stretching | 1340-1250 | Moderate |
Note: These are predicted ranges based on characteristic group frequencies and data from related molecules. udayton.eduresearchgate.net
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aps.org This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. asianpubs.orgnih.gov
While a crystal structure for this compound has not been reported, the analysis of a related aminobenzofuran derivative can illustrate the type of data that would be obtained. asianpubs.org A single-crystal X-ray diffraction study would reveal the planarity of the benzofuran ring system and the orientation of the amino and methyl substituents. The hydroxyl and amino groups would be expected to participate in a network of intermolecular hydrogen bonds, influencing the crystal packing.
Table 3: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |
| Bond Lengths (Å) | e.g., C-C, C-O, C-N | Precise distances between bonded atoms. |
| Bond Angles (°) | e.g., C-O-C, C-C-N | Angles between three connected atoms. |
| Torsion Angles (°) | Defines the conformation of flexible parts. | e.g., orientation of the methyl group. |
| Hydrogen Bonding | Donor-Acceptor distances and angles. | Details of intermolecular interactions. |
Note: This table represents the type of data obtained from an X-ray crystallographic analysis, with placeholder examples for the crystal system and space group.
Chiral Analysis and Enantiomeric Resolution (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral. However, derivatives can be synthesized that are chiral, for example, by introducing a stereocenter through acylation of the amino group with a chiral reagent. In such cases, chiral analysis becomes crucial.
Chiral chromatography is the primary method for the separation and quantification of enantiomers. nih.govrsc.org High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common technique. The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP.
For a chiral derivative of this compound, a suitable CSP would be selected based on the nature of the derivative. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. The mobile phase composition would be optimized to achieve baseline separation of the enantiomeric peaks, allowing for the determination of the enantiomeric excess (ee).
Once the enantiomers of a chiral derivative are separated, their absolute configuration can be investigated using chiroptical techniques such as optical rotation and circular dichroism (CD). wikipedia.orglibretexts.org
Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral molecule. Enantiomers will rotate light to an equal extent but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). libretexts.org While empirical rules can sometimes predict the sign of rotation, computational methods are often employed for more reliable assignment of the absolute configuration. nih.gov
Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical environment of chromophores. The experimental CD spectrum of a chiral derivative of this compound could be compared with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S) to make an assignment. researchgate.netnih.gov
Table 4: Chiral Analysis Data for a Hypothetical Chiral Derivative of this compound
| Technique | Parameter | Description |
| Chiral HPLC | Retention Times (t_R) | The two enantiomers would exhibit different retention times on a CSP. |
| Enantiomeric Excess (ee) | Calculated from the peak areas of the two enantiomers. | |
| Optical Rotation | Specific Rotation [α]_D | e.g., +X° for one enantiomer and -X° for the other. |
| Circular Dichroism | Cotton Effects (Δε) | Positive or negative peaks at specific wavelengths, characteristic of the enantiomer. |
Based on a comprehensive search of available scientific literature and databases, there is no specific information detailing the applications of the chemical compound This compound in the field of advanced materials science, as per the requested outline.
Extensive queries for research findings, data tables, and detailed studies concerning its role in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), did not yield any relevant results for this particular compound. The scientific literature does contain research on the broader class of benzofuran derivatives in these applications. However, specific data on this compound—including its use as an emissive or host material in OLEDs, its luminescence quantum yield, its charge carrier mobility in OFETs, or its potential as an ambipolar semiconductor—is not present in the accessed resources.
Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the specified detailed outline.
Applications of 5 Amino 7 Methylbenzofuran 6 Ol in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
Organic Photovoltaics (OPVs)
While specific studies detailing the direct integration of 5-Amino-7-methylbenzofuran-6-ol into organic photovoltaic (OPV) devices are not yet widely documented, the broader class of benzofuran (B130515) derivatives shows considerable promise for such applications. The inherent properties of the benzofuran ring system, such as high thermal stability, good hole-transporting capabilities, and blue-light emission, make it a valuable component in the design of optoelectronic materials nih.gov.
The development of semiconducting polymers containing benzodifuran units has demonstrated that the inclusion of furan-based heterocycles is a viable strategy for tuning the electronic properties of materials for photovoltaic applications. By synthesizing novel polymers with units like benzo[c] nih.govacs.orgresearchgate.netthiadiazole, researchers have successfully engineered materials with bandgaps ranging from 1.0 to 2.0 eV and effectively tuned HOMO/LUMO energy levels researchgate.net. The functional groups on this compound offer pathways to incorporate this moiety into conjugated polymer backbones, potentially enabling the creation of new donor or acceptor materials for OPV active layers. The electron-donating nature of the amino and hydroxyl substituents could further influence the electronic characteristics of such polymers, a critical factor in optimizing device performance.
Polymer Chemistry and Macromolecular Architectures
The true potential of this compound is particularly evident in the field of polymer chemistry. Its bifunctional nature, possessing both an amine (-NH₂) and a hydroxyl (-OH) group, makes it an ideal candidate for various polymerization reactions, enabling the creation of complex and functional macromolecular structures. Benzofuran derivatives are already recognized as valuable synthons in the synthesis of high-performance polymers, including polyamides and polyesters researchgate.net.
This compound can serve as a fundamental monomer for creating novel polymers. While the direct polymerization of this specific substituted benzofuran is an area of ongoing research, the synthesis of polybenzofurans from the parent benzofuran (BzF) monomer is well-established. This process typically involves cationic polymerization, which opens the furan (B31954) ring to form the polymer backbone nih.govacs.org. The presence of the amino and hydroxyl groups on the this compound structure provides reactive sites for step-growth polymerization, a distinct mechanism for creating polymers like polyamides and polyesters, as discussed in section 6.2.3.
A significant advancement in polybenzofuran synthesis is the development of asymmetric cationic polymerization, which allows for precise control over the polymer's stereochemistry. Benzofuran (BzF) is a prochiral monomer, meaning it can produce optically active polymers if the polymerization process is guided by a chiral influence nih.govacs.org.
Research has demonstrated that using a combination of a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃), and chiral additives derived from amino acids can effectively control the stereostructure of the resulting polybenzofuran nih.govacs.org. This method leads to a polymer with a highly ordered threo-diisotactic structure, which is a result of achieving simultaneous control over regio-, trans-, and enantioselectivity during the polymerization process acs.org. This level of control is crucial as the polymer's stereochemistry directly influences its physical properties, including its optical activity. The process can be run as a moderately living polymerization, where the molecular weight of the polymer increases predictably with monomer consumption nih.gov.
Table 1: Asymmetric Cationic Polymerization of Benzofuran (BzF) Illustrative data from studies on the parent benzofuran monomer.
| Catalyst System | Chiral Additive | Polymer Structure | Outcome | Reference |
| AlCl₃ / Thioether | N-substituted β-phenylalanines | threo-diisotactic | Controlled molecular weight and high optical activity | nih.gov |
| AlCl₃ | Chiral α- and β-amino acids | Optically Active Poly(BzF) | Synthesis of asymmetric block polymers with opposite configurations | acs.org |
The functional groups of this compound make it exceptionally suitable for integration into advanced polymer scaffolds via polycondensation reactions. Benzofuran derivatives are known to be incorporated into various high-performance polymers, lending them enhanced thermal stability and specific functionalities researchgate.net.
Polyamides: The amino group (-NH₂) can react with a dicarboxylic acid or diacyl chloride co-monomer to form amide linkages, creating a polyamide chain that incorporates the benzofuran unit.
Polyesters: Similarly, the hydroxyl group (-OH) can undergo esterification with a dicarboxylic acid or its derivative, leading to the formation of polyesters.
Polybenzimidazoles (PBIs): The aromatic diamine functionality could potentially be used in the synthesis of PBIs, a class of polymers known for their exceptional thermal and chemical stability.
By incorporating the this compound moiety into these polymer backbones, material scientists can create advanced scaffolds with tailored properties derived from the benzofuran core.
A key goal in materials science is the ability to fine-tune a polymer's properties for specific applications. The use of benzofuran derivatives is a powerful strategy for achieving this. Research on related polymer systems has shown that flanking a central polymer unit with different heterocycles, such as furan or thiophene, has a significant impact on the material's final optoelectronic properties researchgate.net.
For instance, studies on diketopyrrolopyrrole (DPP)-based polymers have revealed that using furan-containing co-monomers compared to thiophene-containing ones can improve solubility without drastically altering the optical band-gap or energy levels researchgate.net. This demonstrates the principle of property tuning through monomer design. Similarly, adjusting the length and composition of oligofuran building blocks in furan-based conjugated polymers allows for the precise tuning of their bandgaps across the visible and near-infrared regions rsc.org. The incorporation of specifically substituted units like this compound into polymer chains would provide another lever for rationally designing materials with desired HOMO/LUMO energy levels, absorption spectra, and charge-transport characteristics for electronic and optoelectronic devices nih.gov.
Table 2: Impact of Heterocycle on Properties of DPP-Based Polymers Illustrative data showing the principle of tunable properties.
| Flanking Heterocycle | Optical Band-gap (eV) | LUMO Level (eV) | HOMO Level (eV) | Key Feature | Reference |
| Thiophene | 1.3 - 1.4 | -3.7 to -3.8 | -5.5 to -5.6 | Standard reference | researchgate.net |
| Furan | 1.3 - 1.4 | -3.7 to -3.8 | -5.5 to -5.6 | Better solubility at high molecular weight | researchgate.net |
Supramolecular Chemistry and Self-Assembly of Benzofuran Scaffolds
Beyond covalent polymer chains, this compound is a prime candidate for constructing ordered materials through non-covalent interactions, a field known as supramolecular chemistry. The goal is to use "supramolecular scaffolds"—molecular units with predictable self-assembly behaviors—to guide functional molecules into specific arrangements, unlocking new collective properties rsc.orgsemanticscholar.org.
The structure of this compound contains all the necessary features for directed self-assembly:
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are classic hydrogen bond donors and acceptors, which can guide the molecules into specific, ordered networks.
π-π Stacking: The flat, aromatic benzofuran core can stack with neighboring molecules through π-π interactions, promoting order along another dimension.
By controlling these non-covalent interactions, it is possible to create well-defined one-, two-, or three-dimensional structures from the bottom up rsc.org. This rational design of self-assembling systems is fundamental to creating next-generation functional materials for electronics and regenerative medicine capes.gov.br. The predictable self-assembly of benzofuran-based building blocks could lead to the development of novel organic semiconductors, sensors, or biocompatible materials.
Development of Chemical Sensors and Probes based on Benzofuran Derivatives
The benzofuran scaffold is a significant heterocyclic structure that has garnered considerable attention in materials science, particularly in the development of chemical sensors and probes. The inherent properties of the benzofuran ring system, such as thermal stability, favorable electrochemical behavior, and significant fluorescence, make it an excellent platform for designing sensitive and selective detection systems. bldpharm.comnih.gov These molecules are characterized by a fused furan and benzene (B151609) ring, creating an electron-rich, conjugated π-system that is fundamental to their optical and electronic properties. nih.gov
The utility of benzofuran derivatives in chemical sensing often stems from their application as fluorescent probes. bldpharm.com These sensors can operate through various mechanisms, including "turn-on" or "turn-off" fluorescence responses upon interaction with a target analyte. For instance, the binding of a metal ion to a benzofuran-based ligand can either enhance fluorescence (turn-on) by restricting intramolecular rotation or quench it (turn-off) through paramagnetic effects or photoinduced electron transfer (PET). nih.gov Researchers have successfully synthesized benzofuran-based chemosensors for a variety of analytes, including metal ions and small molecules. nih.govchemimpex.com
While direct research on the sensing applications of This compound is not extensively documented, its structure suggests significant potential for use in chemical sensors. The specific functional groups appended to the benzofuran core—an amino (-NH2) group, a hydroxyl (-OH) group, and a methyl (-CH3) group—are expected to play crucial roles in its function as a sensor or probe.
Amino (-NH₂) and Hydroxyl (-OH) Groups: These groups are excellent coordinating sites for metal ions. Their presence can facilitate selective binding with specific cations, making the molecule a candidate for detecting metal pollutants or biologically relevant ions. Furthermore, these electron-donating groups can modulate the electronic properties of the benzofuran system, influencing its absorption and emission spectra. The interaction with an analyte could lead to a detectable shift in fluorescence, forming the basis of a sensing mechanism.
Methyl (-CH₃) Group: This electron-donating group can further enhance the electron density of the aromatic system, potentially increasing the fluorescence quantum yield of the molecule, a desirable property for a fluorescent probe. bldpharm.com
Combined Effect: The strategic placement of the amino and hydroxyl groups can create a specific binding pocket, enhancing selectivity for a target analyte. The interplay between these functional groups and the core benzofuran structure allows for fine-tuning of the sensor's photophysical properties. bldpharm.comnih.gov
The development of sensors based on the benzofuran framework is an active area of research. For example, various derivatives have been engineered to detect specific metal ions with high sensitivity and selectivity.
Research Findings on Benzofuran-Based Sensors
Several studies highlight the effectiveness of the benzofuran scaffold in detecting various analytes. These examples demonstrate the potential of this class of compounds, including derivatives like this compound.
One study reported the synthesis of a benzofuran-based chemosensor, HBC , for the selective detection of Zn²⁺ ions. nih.gov Another derivative, BAA , was developed to selectively detect Fe³⁺ ions in a solution with a "turn-on" response, which is notable because most iron sensors exhibit a "switch-off" response due to the paramagnetic nature of Fe³⁺. nih.gov Furthermore, commercially available Benzofuran-2-boronic acid has been shown to act as a potential chemosensor for Pd²⁺ ions, converting into a highly fluorescent dimer in its presence. nih.gov
The following table summarizes the performance of several benzofuran-based fluorescent chemosensors from research literature, illustrating the capabilities of this compound family.
| Sensor Compound | Target Analyte | Detection Limit | Response Type |
| HBC | Zn²⁺ | - | Selective Detection |
| BAA | Fe³⁺ | - | "Turn-on" Fluorescence |
| Benzofuran-2-boronic acid | Pd²⁺ | 9.8 nM | "Turn-on" Fluorescence |
| BFSF | Sulphite | - | Strong Fluorescence |
Table 1: Performance of selected benzofuran-derivative chemical sensors. Data compiled from various research findings. nih.govchemimpex.com
In addition to fluorescent probes, benzofuran derivatives are also explored for their utility in electrochemical sensors. bldpharm.com The electroactive nature of the benzofuran ring allows for its use in creating sensors that detect analytes through changes in electrical signals, such as current or potential. This approach offers an alternative detection method with high sensitivity and potential for miniaturization.
The potential of this compound as a chemical sensor is rooted in the proven success of the broader benzofuran family. The specific combination of its functional groups provides a promising basis for the future design of novel, selective, and sensitive probes for environmental and biological monitoring.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel and Efficient Synthetic Pathways for Highly Substituted Benzofurans
The synthesis of benzofuran (B130515) derivatives has been a subject of intense research, driven by their wide-ranging biological activities and applications in materials science. nih.govrsc.orgnih.gov A primary future objective is the development of novel, efficient, and sustainable synthetic methodologies to access highly substituted benzofurans. nih.govnih.gov Current strategies often rely on transition-metal catalysis, with palladium and copper being prominent examples. nih.govnumberanalytics.com
Recent advances have focused on one-pot syntheses and domino reactions to construct the benzofuran core with high atom economy. researchgate.netnih.gov For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst has been reported as an environmentally benign approach. nih.gov Another efficient method involves the palladium-catalyzed enolate arylation, which allows for the creation of differentially substituted benzofurans. nih.gov
Future research will likely focus on:
Green Chemistry Approaches: Utilizing eco-friendly solvents, such as deep eutectic solvents (DESs), and developing catalyst systems that are recyclable and operate under milder conditions. nih.govnumberanalytics.com
C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more efficient route to complex molecules by avoiding pre-functionalized starting materials. acs.org
Photoredox Catalysis: Harnessing visible light to drive chemical reactions provides a sustainable and powerful tool for the synthesis of complex organic molecules, including benzofurans. researchgate.net
Flow Chemistry: Continuous-flow systems can offer improved reaction control, scalability, and safety, making them attractive for the industrial production of benzofuran derivatives. ugm.ac.id
A summary of representative modern synthetic strategies for substituted benzofurans is presented in Table 1.
| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features | Reference |
| One-Pot Synthesis | Copper Iodide, Deep Eutectic Solvent | o-hydroxy aldehydes, amines, alkynes | Environmentally benign, high atom economy | nih.gov |
| Palladium-Catalyzed Enolate Arylation | Palladium complex | Substituted phenols, ketones | Broad substrate scope | nih.gov |
| Oxidative Cyclization | Iodine(III) catalyst | 2-hydroxystilbenes | Metal-free, good to excellent yields | nih.gov |
| Sonogashira Coupling & Cyclization | Palladium and Copper co-catalyst | Iodophenols, terminal alkynes | Efficient construction of 2-substituted benzofurans | nih.gov |
| Electrochemical Synthesis | - | o-methylthio-aryl alkyne | Green and practical method for C-3 halogenated benzofurans | ugm.ac.id |
Advanced Understanding of Structure-Property Relationships for Rational Materials Design
A deep understanding of how the molecular structure of benzofuran derivatives dictates their macroscopic properties is crucial for the rational design of new functional materials. acs.org The substituent pattern on the benzofuran core significantly influences its electronic, photophysical, and biological properties. jazindia.comnih.gov
For instance, the introduction of specific substituents can tune the emission color of benzofuran-based fluorophores. researchgate.net The electronic nature of substituents (electron-donating or electron-withdrawing) also plays a critical role in the biological activity of these compounds, such as their potential as anticancer agents. nih.govjazindia.comnih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features for enhanced therapeutic efficacy. jazindia.comnih.gov
Future research in this area should aim to:
Systematically Vary Substituents: Synthesize and characterize libraries of benzofuran derivatives with diverse substitution patterns to build comprehensive structure-property relationship models.
Investigate Electronic and Photophysical Properties: Employ advanced spectroscopic and electrochemical techniques to probe the excited-state dynamics and energy levels of novel benzofuran derivatives.
Correlate Molecular Structure with Biological Activity: Combine synthetic chemistry with biological screening to elucidate the pharmacophore and identify key interactions with biological targets. nih.gov
Integration of 5-Amino-7-methylbenzofuran-6-ol into Nanomaterials and Hybrid Systems
The unique properties of benzofuran derivatives make them attractive candidates for integration into nanomaterials and hybrid systems, leading to materials with enhanced or novel functionalities. nih.govresearchgate.net Benzofuran-containing polymers, for example, have been explored for their thermal stability and potential applications in high-performance materials. researchgate.net
The incorporation of benzofuran moieties into nanoparticles has been shown to be a viable strategy for drug delivery systems. nih.gov Furthermore, the creation of hybrid molecules, where a benzofuran core is linked to another pharmacophore, has emerged as a promising approach in drug discovery to develop multi-target agents. nih.govmdpi.com
Future avenues of exploration include:
Benzofuran-Functionalized Nanoparticles: Developing nanoparticles decorated with specific benzofuran derivatives for targeted imaging and therapy.
Hybrid Organic-Inorganic Materials: Combining benzofuran derivatives with inorganic nanostructures (e.g., quantum dots, metal oxides) to create materials with synergistic optical or electronic properties.
Conducting Polymers: Synthesizing and characterizing polymers incorporating the benzofuran motif for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com
Photochromic Materials: Designing benzofuran-based systems that exhibit reversible changes in their properties upon exposure to light. researchgate.net
Computational Design and Predictive Modeling for New Benzofuran-Based Functional Materials
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional materials. acs.orgphyschemres.org Density Functional Theory (DFT) and other in silico methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of benzofuran derivatives. nih.govrsc.orgrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build predictive models for the biological activity of benzofuran compounds, guiding the synthesis of more potent drug candidates. researchgate.net Molecular docking simulations can elucidate the binding modes of benzofuran derivatives with biological targets, aiding in the design of selective inhibitors. jazindia.comnih.gov
Future research directions in this domain include:
Development of Accurate Predictive Models: Creating robust and validated computational models to predict the photophysical properties, electronic characteristics, and biological activities of novel benzofuran derivatives. physchemres.org
High-Throughput Virtual Screening: Employing computational methods to screen large virtual libraries of benzofuran compounds to identify promising candidates for synthesis and experimental evaluation. nih.gov
Mechanistic Studies: Using computational tools to investigate the reaction mechanisms of novel synthetic routes to benzofurans, aiding in the optimization of reaction conditions. acs.org
Materials by Design: Leveraging predictive modeling to design benzofuran-based materials with tailored optical, electronic, or thermal properties for specific applications. physchemres.org
Multidisciplinary Collaboration in Benzofuran Chemistry Research
The full potential of benzofuran chemistry can only be realized through synergistic collaborations between researchers from diverse scientific disciplines. numberanalytics.comnumberanalytics.comnih.gov The journey from a newly synthesized benzofuran derivative to a functional material or a therapeutic agent requires a multifaceted approach.
Effective collaborations would involve:
Chemists and Biologists: Synthetic chemists can design and create novel benzofuran compounds, while biologists can evaluate their efficacy and mechanism of action in various disease models. numberanalytics.comrsc.org
Materials Scientists and Physicists: Materials scientists can fabricate and characterize benzofuran-based materials and devices, while physicists can provide a fundamental understanding of their physical properties. numberanalytics.com
Computational and Experimental Scientists: Computational chemists can guide the design of new molecules and materials, which can then be synthesized and tested by experimentalists, creating a feedback loop for accelerated discovery. nih.gov
Such interdisciplinary efforts are crucial for translating fundamental research in benzofuran chemistry into tangible technological and medical advancements. tus.ac.jprsc.org
Q & A
What are the most effective synthetic routes for 5-Amino-7-methylbenzofuran-6-ol, and how can reaction conditions be optimized?
Basic Research Question
A two-step synthesis strategy involving hydroxylation and amination of benzofuran precursors is commonly employed. For example, hydroxylation at the 6-position can be achieved via electrophilic substitution using catalysts like Pd(OAc)₂ or CuBr₂ under controlled pH (5–7) to minimize side reactions. Subsequent amination at the 5-position requires protecting group strategies (e.g., Boc or acetyl) to prevent over-functionalization. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield and purity .
How can spectroscopic techniques (NMR, IR, HRMS) distinguish this compound from structurally similar derivatives?
Basic Research Question
Key spectral markers include:
- ¹H NMR : A singlet at δ 2.3 ppm for the 7-methyl group, coupled with a broad peak at δ 5.1–5.3 ppm (exchangeable -NH₂ proton).
- ¹³C NMR : A carbonyl carbon at δ 165–170 ppm (C-6 hydroxylation site) and quaternary carbons at δ 115–120 ppm (benzofuran ring).
- HRMS : Exact mass matching [M+H]⁺ at m/z 193.0735 (C₉H₉NO₂). Cross-referencing with IR (O-H stretch at 3200–3400 cm⁻¹ and N-H bend at 1600 cm⁻¹) ensures differentiation from analogs like 5-hydroxy-7-methoxybenzofuran .
What factors influence the stability of this compound under varying storage and experimental conditions?
Advanced Research Question
Stability is highly pH- and temperature-dependent:
- pH : Degrades rapidly in acidic conditions (pH < 4) due to protonation of the amino group, leading to ring-opening. Neutral to slightly alkaline conditions (pH 7–9) enhance stability.
- Temperature : Storage at 2–8°C in inert atmospheres (N₂ or Ar) prevents oxidation. Above 25°C, autoxidation of the benzofuran ring occurs, detected via HPLC monitoring of degradation byproducts (e.g., quinone derivatives) .
How can contradictory data on the biological activity of this compound be resolved?
Advanced Research Question
Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) often arise from impurities or stereochemical variations. Methodological steps include:
- Purity Validation : Use HPLC-MS (≥95% purity threshold) to exclude confounding effects from synthesis byproducts.
- Stereochemical Analysis : Chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers, as biological targets may exhibit stereoselectivity.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to account for tissue-specific effects .
What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution patterns. Key parameters include:
- Frontier Molecular Orbitals : HOMO localization at the 5-amino group predicts nucleophilic reactivity.
- Transition State Modeling : Simulate intermediates in amination or hydroxylation pathways to identify kinetic barriers. Pair with experimental validation using kinetic isotope effects (KIE) .
How can systematic literature reviews optimize data collection for meta-analyses on this compound?
Methodological Guidance
Adopt EFSA’s tailored search strategy framework:
- Search Strings : Combine Boolean terms (e.g., "this compound" AND "synthesis" OR "kinetics") across PubMed, SciFinder, and Web of Science.
- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental protocols. Exclude patents and non-peer-reviewed sources.
- Data Extraction : Tabulate variables like yield, solvent, temperature, and assay endpoints for cross-study comparisons .
What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?
Advanced Research Question
Molecular docking (AutoDock Vina) and mutagenesis studies reveal:
- Binding Pocket Interactions : The 7-methyl group occupies a hydrophobic cleft in cytochrome P450 enzymes, while the 5-amino group forms hydrogen bonds with catalytic residues (e.g., Asp301 in CYP3A4).
- Kinetic Studies : Non-competitive inhibition patterns (Lineweaver-Burk plots) suggest allosteric modulation rather than active-site binding .
How do solvent effects influence the compound’s solubility and reaction efficiency?
Basic Research Question
Solubility is highest in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the amino and hydroxyl groups. Reaction efficiency in SNAr (nucleophilic aromatic substitution) correlates with solvent dielectric constant (ε):
- Low ε (Toluene, ε = 2.4) : Slower kinetics due to poor ion dissociation.
- High ε (DMF, ε = 37) : Accelerated reactions via stabilization of transition states. Pre-saturate solvents with N₂ to prevent oxidation .
What analytical strategies validate the compound’s purity in complex matrices (e.g., biological samples)?
Methodological Guidance
Combine orthogonal techniques:
- LC-MS/MS : MRM transitions (193 → 175 for quantification; 193 → 132 for confirmation).
- 2D-NMR : HSQC and HMBC to resolve overlapping signals in crude extracts.
- Spike-Recovery Assays : Add known quantities to serum or tissue homogenates; recoveries <90% indicate matrix interference .
How can isotopic labeling (²H, ¹³C) elucidate metabolic pathways of this compound?
Advanced Research Question
Synthesize deuterated analogs at the 7-methyl (CD₃) or 6-hydroxy (OD) positions. Track metabolites via:
- Mass Shift Analysis : +3 Da for CD₃-labeled compounds in hepatic microsomal assays.
- ¹³C NMR : Detect ¹³C-5-amino incorporation into urea cycle intermediates. Compare with wild-type substrates to identify phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
